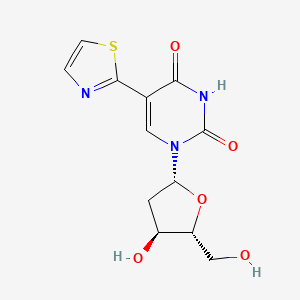
Sodium 2-(3-(2-chlorophenyl)-1-methyltriazen-2-yl)ethanesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-(3-(2-chlorophenyl)-1-methyltriazen-2-yl)ethanesulphonate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazene group, which is known for its versatility in chemical reactions, and a sulphonate group, which enhances its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(3-(2-chlorophenyl)-1-methyltriazen-2-yl)ethanesulphonate typically involves the reaction of 2-chlorophenylhydrazine with sodium ethanesulphonate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the triazene group. The reaction mixture is then purified through recrystallization to obtain the final product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques, such as chromatography, can be used to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
Sodium 2-(3-(2-chlorophenyl)-1-methyltriazen-2-yl)ethanesulphonate undergoes various types of chemical reactions, including:
Oxidation: The triazene group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The sulphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulphonate group under basic conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted sulphonate derivatives.
科学的研究の応用
Sodium 2-(3-(2-chlorophenyl)-1-methyltriazen-2-yl)ethanesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Sodium 2-(3-(2-chlorophenyl)-1-methyltriazen-2-yl)ethanesulphonate involves its interaction with molecular targets such as enzymes and receptors. The triazene group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can trigger various cellular pathways, resulting in the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
- Sodium methanesulphonate
- Sodium ethanesulphonate
- Sodium 2-(2-chlorophenyl)-1-methyltriazen-2-yl)ethanesulphonate
Uniqueness
Sodium 2-(3-(2-chlorophenyl)-1-methyltriazen-2-yl)ethanesulphonate is unique due to the presence of both the triazene and sulphonate groups, which confer distinct chemical reactivity and solubility properties. This combination makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
94266-21-4 |
|---|---|
分子式 |
C9H12ClN3NaO3S+ |
分子量 |
300.72 g/mol |
IUPAC名 |
sodium;2-[(2-chloroanilino)-methyliminoazaniumyl]ethanesulfonate |
InChI |
InChI=1S/C9H12ClN3O3S.Na/c1-11-13(6-7-17(14,15)16)12-9-5-3-2-4-8(9)10;/h2-5H,6-7H2,1H3,(H-,11,12,14,15,16);/q;+1 |
InChIキー |
XGKVTUJTQSAUBE-UHFFFAOYSA-N |
正規SMILES |
CN=[N+](CCS(=O)(=O)[O-])NC1=CC=CC=C1Cl.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



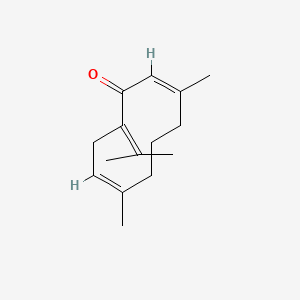
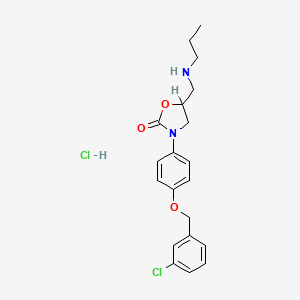
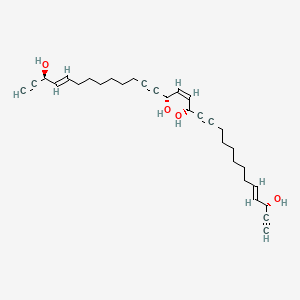

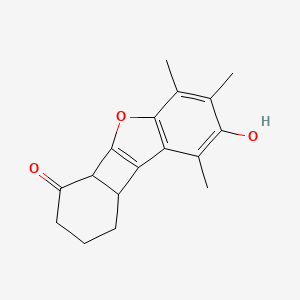

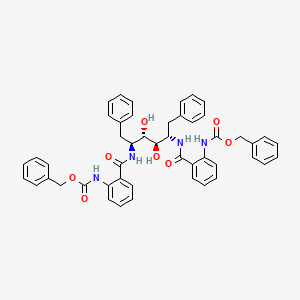
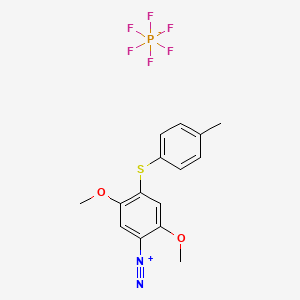

![(4-Bromophenyl)-[4-[4-(dimethylaminomethyl)phenyl]phenyl]methanone](/img/structure/B12693819.png)

